molecular formula C6H10ClF2N3 B2421930 [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 1864061-15-3

[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride

Cat. No.: B2421930
CAS No.: 1864061-15-3
M. Wt: 197.61
InChI Key: FTJNJGKGDWLGPK-UHFFFAOYSA-N
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Description

[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the introduction of the difluoroethyl group onto a pyrazole ring, followed by the addition of a methanamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoroethyl group. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation . The methanamine group can then be introduced through standard amination reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of non-ozone depleting difluorocarbene reagents could be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is being explored for its potential as a pharmaceutical intermediate. The presence of the difluoroethyl group can improve the metabolic stability and bioavailability of drug candidates. Additionally, the methanamine group can interact with biological targets, making it a valuable scaffold for drug design .

Industry

In industry, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to these targets, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

What sets [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride apart is the presence of the difluoroethyl group, which imparts unique properties such as increased metabolic stability and enhanced binding affinity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

[1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-2-1-5(3-9)10-11;/h1-2,6H,3-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJNJGKGDWLGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CN)CC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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